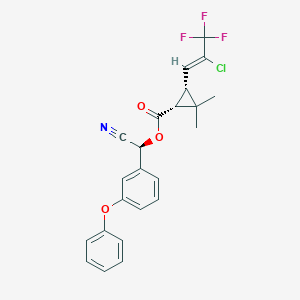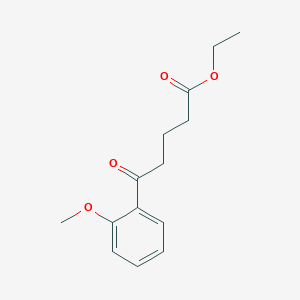
Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate is a useful research compound. Its molecular formula is C14H18O4 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Packing and Molecular Interactions
Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate and its methoxyphenyl variant exhibit notable molecular interactions in crystal packing, such as N⋯π interaction, and C–H⋯N and C–H⋯O hydrogen bonds, forming structures like zigzag double-ribbons or simple 1-D double-columns. This indicates the compound's relevance in the study of non-conventional hydrogen bonding and non-hydrogen bonding interactions like C⋯π, shedding light on the subtleties of molecular assembly and crystal engineering (Zhang, Wu, & Zhang, 2011).
Enantiomeric Pairing in Crystallization
The synthesis of compounds closely related to Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate has led to insights into enantiomeric pairing in crystallization, highlighting the delicate balance of molecular structure in determining crystal properties. This is evidenced in the synthesis and crystalline pairing of N,N′-Dicyclohexyl-N-[(1RS,2RS,6SR)-4-(4-methoxyphenyl)-2,6-dimethyl-3-cyclohexene-1-carbonyl]urea, showcasing the profound impact of subtle structural variations on the crystal's properties (Xie, Meyers, & Robinson, 2004).
Anti-Juvenile Hormone Activity
In the realm of biochemistry, derivatives of this compound have been explored for their potential to induce precocious metamorphosis in larvae, indicating a possible role in pest management and ecological studies. This highlights the compound's potential in developing novel bioactive agents (Furuta, Shirahashi, Yamashita, Ashibe, & Kuwano, 2006).
Crystallography and Hydrogen Bonding
The compound's crystal structure has been meticulously studied, revealing the significance of hydrogen bonds in its crystal packing. This suggests its utility in studying molecular interactions and crystal engineering (Yeong, Chia, Quah, & Tan, 2018).
Molecular Synthesis and Chemical Properties
This compound has been a focal point in synthesizing various compounds, exploring its reactivity and the potential to generate novel chemical entities with specific properties, such as antimicrobial, antioxidant, or non-linear optical activities. This versatility underscores the compound's significance in synthetic chemistry and materials science (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 5-(2-methoxyphenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-18-14(16)10-6-8-12(15)11-7-4-5-9-13(11)17-2/h4-5,7,9H,3,6,8,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJCVYRFXWNVPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=CC=C1OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378001 |
Source


|
| Record name | Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124524-69-2 |
Source


|
| Record name | Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

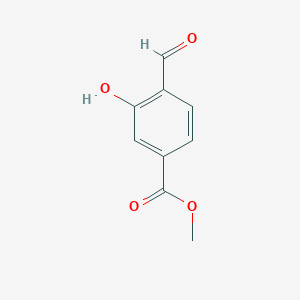


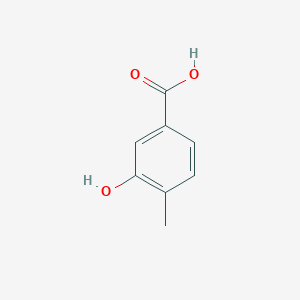



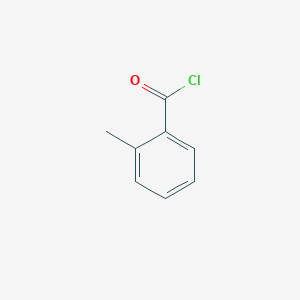
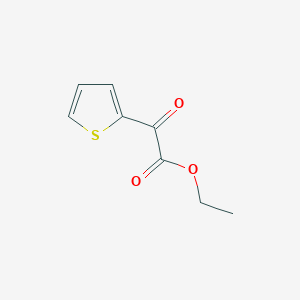
![(3S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde](/img/structure/B44035.png)
